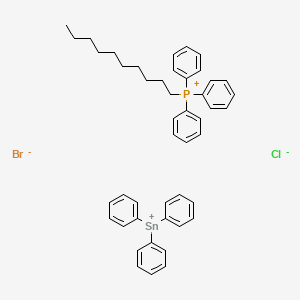
DFHBI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-hydroxybenzylidene imidazolinone is a synthetic fluorophore used in various biochemical studies. It is a synthetic analog of the green fluorescent protein fluorophore. The benzene ring of 3,5-Difluoro-4-hydroxybenzylidene imidazolinone can freely rotate around the single bond, but when it is fixed in a planar conformation, it fluoresces .
科学的研究の応用
3,5-Difluoro-4-hydroxybenzylidene imidazolinone has numerous scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: It is employed in live-cell imaging to visualize RNA and other biomolecules.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of fluorescent dyes and sensors.
作用機序
3,5-ジフルオロ-4-ヒドロキシベンジリデンイミダゾリノンの作用機序には、Spinachなどの特定のRNAアプタマーへの結合が関与しています。 結合すると、この化合物はシス-平面コンフォメーションを取り、蛍光を活性化します。 この相互作用は、RNAにおけるG-クアドラプレックス構造の形成によって安定化されます .
生化学分析
Biochemical Properties
DFHBI is an imidazolinone fluorophore that becomes fluorescent upon binding to an RNA aptamer . The benzene ring of this compound can freely rotate around the single bond, but when it is fixed in a planar conformation, this compound fluoresces . It binds to RNA aptamers such as Spinach, Spinach2, iSpinach, and Broccoli, causing specific fluorescence and lower background fluorescence .
Cellular Effects
This compound is non-toxic and membrane-permeable, making it suitable for live-cell imaging . When bound to its cognate RNAs, it exhibits fluorescence comparable to that of GFP . This property has been exploited to visualize RNAs in live cells by fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RNA aptamers. This compound is non-fluorescent in isolation, but it exhibits fluorescence when it binds to RNA aptamers like Spinach2 or Broccoli . The fluorescence activation is due to the immobilization of this compound between a base triple, a G-quadruplex, and an unpaired G in the RNA structure .
Temporal Effects in Laboratory Settings
This compound is very stable in phase I metabolic system but can be readily converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs) in the presence of UDPGA . The fluorescence lifetime of bound this compound is slightly shorter at higher concentrations of this compound .
Metabolic Pathways
This compound undergoes O-glucuronidation as its main metabolic pathway in mammals, with UGT1A1 playing a crucial role in this process in the human body .
Transport and Distribution
This compound is a cell membrane-permeable molecule, allowing it to be transported and distributed within cells
Subcellular Localization
The subcellular localization of this compound is largely dependent on the RNA aptamers to which it binds. For instance, when this compound binds to RNA aptamers that are localized to specific subcellular compartments, it can be visualized in those compartments
準備方法
3,5-Difluoro-4-hydroxybenzylidene imidazolinone is synthesized through a multi-step process. The synthesis begins with the preparation of 4-hydroxy-3,5-difluorobenzaldehyde, which is then reacted with 1,2-dimethylimidazole under specific conditions to form the final product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
化学反応の分析
3,5-ジフルオロ-4-ヒドロキシベンジリデンイミダゾリノンは、次のような様々な化学反応を起こします。
酸化: 特定の条件下で酸化させて、異なる生成物を生成できます。
還元: 還元反応により、イミダゾリノン環を修飾することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究における用途
3,5-ジフルオロ-4-ヒドロキシベンジリデンイミダゾリノンは、科学研究において数多くの用途があります。
化学: 様々な化学アッセイで蛍光プローブとして使用されます。
生物学: RNAやその他の生体分子の可視化のために、生細胞イメージングに使用されます。
医学: 診断ツールや治療薬の開発に使用されます。
産業: 蛍光染料やセンサーの製造に使用されます.
類似化合物との比較
3,5-ジフルオロ-4-ヒドロキシベンジリデンイミダゾリノンは、RNAアプタマーに結合したときの高い蛍光強度と特異性により、ユニークです。 類似の化合物には以下のようなものがあります。
DFHBI-1T: より高い蛍光強度を持つ、より明るい誘導体です。
Baby Spinach: Spinachアプタマーの切り詰められたバージョンで、3,5-ジフルオロ-4-ヒドロキシベンジリデンイミダゾリノンと同様の蛍光特性で結合します.
これらの化合物は、結合親和性と蛍光特性が似ていますが、構造的および機能的特性が異なります。
特性
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIJYXDUBFLID-YHYXMXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

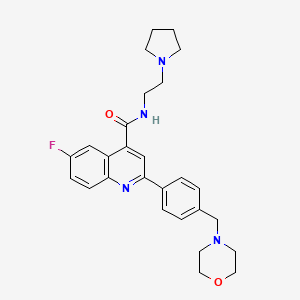
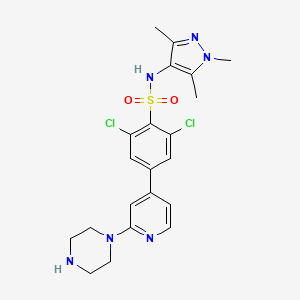
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
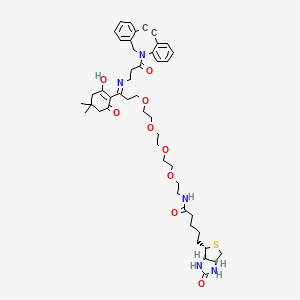
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
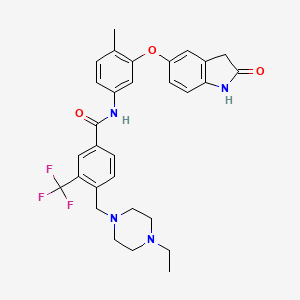
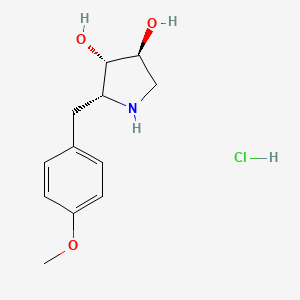
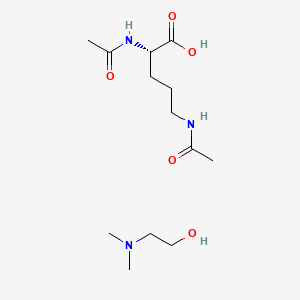
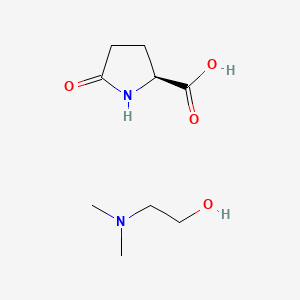
![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)
